3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide
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Overview
Description
3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMPB belongs to the class of benzamide compounds and is structurally similar to other benzamide-based drugs such as sulpiride and metoclopramide.
Mechanism of Action
The exact mechanism of action of 3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. This leads to a decrease in the activity of the dopamine pathways in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to decrease the release of dopamine in the brain, which can lead to a decrease in motor activity. This compound has also been found to have anxiolytic and antipsychotic effects in animal models. In addition, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been found to have some affinity for other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. One area of research is the development of more selective dopamine D2 receptor antagonists. This could lead to the development of drugs with fewer off-target effects and fewer side effects. Another area of research is the study of the long-term effects of this compound on the brain. This could help to identify potential risks associated with the use of this compound in the treatment of neurological disorders. Finally, this compound could be studied for its potential applications in other areas of research, such as the study of addiction and reward pathways in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a high affinity for dopamine D2 receptors and has been found to have several biochemical and physiological effects. While this compound has some limitations, it is a useful tool for studying the role of dopamine in various physiological processes. There are several future directions for research on this compound, including the development of more selective dopamine D2 receptor antagonists and the study of the long-term effects of this compound on the brain.
Synthesis Methods
The synthesis of 3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with methylsulfonyl chloride to form 3-methyl-4-(methylsulfonylamino)benzoic acid. This intermediate is then reacted with N-(3-bromopropyl)morpholine to form this compound. The final product is obtained by purification using column chromatography.
Scientific Research Applications
3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential applications in several areas of scientific research. One of the primary areas of research is the study of dopamine receptors. This compound has been found to have a high affinity for dopamine D2 receptors, which are involved in several physiological processes such as movement, cognition, and emotion. This compound has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14-13-15(5-6-16(14)19(2)25(3,22)23)17(21)18-7-4-8-20-9-11-24-12-10-20/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSMIITAHDKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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